2-Fluoronaphthalene-1-carboxylic acid
Description
The study of fluorinated naphthalene (B1677914) carboxylic acids represents a specialized intersection of aromatic chemistry, fluorine chemistry, and carboxylic acid chemistry. These compounds are structurally characterized by a naphthalene core, a bicyclic aromatic hydrocarbon, to which at least one fluorine atom and one carboxylic acid group are attached. The specific positioning of these functional groups on the naphthalene rings gives rise to a wide array of isomers, each with potentially unique chemical and physical properties.
The introduction of fluorine into aromatic systems, a process known as fluorination, imparts profound changes to the molecule's properties. Fluorine is the most electronegative element, and its presence can significantly alter the electronic environment of the aromatic ring. This has several important consequences in organic synthesis and materials science.
Fluorinated naphthalene carboxylic acids are valuable research targets primarily because they serve as versatile building blocks in the synthesis of more complex molecules. The naphthalene scaffold itself is a common feature in many dyes, polymers, and pharmaceuticals. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as amidation and esterification, allowing for the construction of larger and more elaborate molecular architectures.
The study of naphthalene and its derivatives dates back to the early 19th century. Naphthalene itself is a primary constituent of coal tar. The investigation of its carboxylic acids, known as naphthoic acids, followed as chemists sought to understand the reactivity of this aromatic system and develop synthetic methodologies. wikipedia.org
Early research focused on the synthesis and characterization of the two basic isomers of naphthoic acid: 1-naphthoic acid and 2-naphthoic acid. wikipedia.orgnih.gov Methods for their preparation, such as the carboxylation of Grignard reagents derived from bromonaphthalenes, were established. wikipedia.org This foundational work on the parent naphthoic acids laid the groundwork for later explorations into their substituted analogues, including the fluorinated derivatives. The development of selective fluorination techniques in the 20th century opened the door for the synthesis of a wide range of fluorinated aromatic compounds, including the fluorinated naphthalene carboxylic acids that are of interest today.
Data for 2-Fluoronaphthalene-1-carboxylic acid
| Property | Value |
| Chemical Name | 6-Fluoronaphthalene-1-carboxylic acid |
| CAS Number | 575-08-6 |
| Molecular Formula | C₁₁H₇FO₂ |
| Molecular Weight | 190.17 g/mol |
| Melting Point | 234-236 °C |
Data sourced from PubChem and other chemical supplier databases. nih.govguidechem.com
Structure
3D Structure
Properties
CAS No. |
574-18-5 |
|---|---|
Molecular Formula |
C11H7FO2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-fluoronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14) |
InChI Key |
PVLMEUNYEIBBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoronaphthalene 1 Carboxylic Acid and Its Isomers
Direct Fluorination Strategies
Direct fluorination strategies aim to introduce a fluorine atom onto a pre-existing naphthalene (B1677914) carboxylic acid skeleton or a related derivative. These methods can be broadly categorized into electrophilic, nucleophilic, and diazonium salt-based approaches.
Electrophilic Fluorination Approaches for Fluorinated Naphthalene Carboxylic Acids
Electrophilic fluorination involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). These reagents can directly substitute a hydrogen atom on the aromatic ring with fluorine. While a powerful tool, direct electrophilic fluorination of naphthalene carboxylic acids can present challenges regarding regioselectivity, as the naphthalene ring system has multiple positions susceptible to electrophilic attack. The directing effects of the carboxylic acid group and the inherent reactivity of the naphthalene core must be carefully considered to achieve the desired isomer.
One documented approach to synthesize a fluorinated naphthalene carboxylic acid involves the electrophilic fluorination of a lithiated intermediate. For instance, 5-fluoro-1-naphthalenecarboxylic acid has been synthesized from the corresponding 5-bromo compound. acs.orgconsensus.app This method involves a lithium-halogen exchange to create a nucleophilic organolithium species, which then reacts with an electrophilic fluorine source. Reagents such as N-fluorosulfonamides have been shown to be effective for the fluorination of carbanions.
Modern electrophilic fluorinating agents, often referred to as N-F reagents, offer a range of reactivities and selectivities. beilstein-journals.org For example, N-fluoro-N-alkyl-p-toluenesulfonamides have demonstrated improved yields in the fluorination of Grignard reagents and sodium malonates. beilstein-journals.org The development of reagents like Selectfluor has further expanded the scope of electrophilic fluorination, enabling reactions under mild conditions, including in aqueous media. beilstein-journals.orgorganic-chemistry.org
Table 1: Electrophilic Fluorination Approaches
| Method | Description | Key Reagents | Example Application |
|---|---|---|---|
| Fluorination of Lithiated Intermediates | Involves lithium-halogen exchange followed by reaction with an electrophilic fluorine source. | n-Butyllithium, Electrophilic Fluorine Source (e.g., N-Fluorosulfonamides) | Synthesis of 5-fluoro-1-naphthalenecarboxylic acid from 5-bromo-1-naphthalenecarboxylic acid. acs.orgconsensus.app |
| Direct Aromatic Fluorination | Direct substitution of an aromatic C-H bond with a C-F bond using a powerful electrophilic fluorinating agent. | N-F reagents (e.g., Selectfluor) | Fluorination of activated aromatic compounds like naphthalene. beilstein-journals.org |
Nucleophilic Fluorination Techniques for Aromatic Carboxylic Acid Derivatives
Nucleophilic fluorination introduces a fluorine atom using a nucleophilic fluoride (B91410) source (F-). This approach typically requires the presence of a good leaving group on the aromatic ring, such as a nitro or halo group, activated by an electron-withdrawing group. For aromatic carboxylic acids, direct nucleophilic substitution is challenging due to the electron-donating nature of the carboxylate group.
However, recent advancements have led to the development of methods for the nucleophilic deoxyfluorination of carboxylic acids, converting the hydroxyl group of the carboxylic acid into a fluorine atom to form an acyl fluoride. researchgate.netnih.gov While this doesn't directly fluorinate the aromatic ring, it is a significant nucleophilic fluorination technique applied to aromatic carboxylic acid derivatives. Reagents like (diethylamino)sulfur trifluoride (DAST) have been used for this transformation. nih.gov
Decarboxylative fluorination presents another pathway where a carboxylic acid group is replaced by a fluorine atom. researchgate.netnih.gov This reaction can proceed through radical mechanisms and has been achieved using reagents like xenon difluoride (XeF2) or with silver catalysis. researchgate.netnih.gov
Table 2: Nucleophilic Fluorination Techniques
| Method | Description | Key Reagents | Applicability |
|---|---|---|---|
| Deoxyfluorination of Carboxylic Acids | Conversion of the carboxylic acid hydroxyl group to a fluorine atom, forming an acyl fluoride. | DAST, Bis(2-methoxyethyl)aminosulfur trifluoride | Forms acyl fluorides from carboxylic acids. nih.gov |
| Decarboxylative Fluorination | Replacement of a carboxylic acid group with a fluorine atom. | Xenon difluoride (XeF2), Silver catalysts, Selectfluor | Synthesis of alkyl fluorides from aliphatic carboxylic acids. researchgate.netnih.gov |
Balz–Schiemann Reaction and Related Methodologies for Fluoronaphthalenes
The Balz–Schiemann reaction is a cornerstone for the synthesis of aryl fluorides from primary aromatic amines. nih.govwikipedia.org The process involves the diazotization of an aminonaphthalene derivative with nitrous acid in the presence of fluoroboric acid (HBF4) to form a diazonium tetrafluoroborate (B81430) salt. chemicalbook.com Subsequent thermal or photochemical decomposition of this salt yields the corresponding fluoronaphthalene, nitrogen gas, and boron trifluoride. nih.govacs.org
This method is widely applicable and has been a traditional route for preparing compounds like fluorobenzene (B45895) and 4-fluorobenzoic acid. wikipedia.org Innovations to the classic Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−), which can improve yields for certain substrates. wikipedia.org Furthermore, conducting the reaction in ionic liquids has been explored as a "greener" approach, offering advantages such as simpler workup and recyclability of the solvent. researchgate.netresearchgate.net
Table 3: Balz-Schiemann Reaction Details
| Step | Description | Reagents |
|---|---|---|
| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Sodium nitrite (B80452) (NaNO2), Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) |
| Salt Formation | Precipitation of the diazonium salt with a fluorine-containing counterion. | Fluoroboric acid (HBF4), Hexafluorophosphoric acid (HPF6) |
| Decomposition | Thermal or photochemical decomposition of the isolated diazonium salt to the aryl fluoride. | Heat or UV light |
Multistep Synthesis Routes from Precursors
When direct fluorination is not feasible or does not provide the desired isomer, multistep synthetic routes starting from more readily available precursors are employed. These methods offer greater control over the final product's structure.
Elaboration of Fluorinated Phenylacetic Acids to Naphthalene Skeletons via Intramolecular Friedel−Crafts Cyclization and Aromatization
A versatile strategy for constructing fluorinated naphthalene carboxylic acids involves building the naphthalene ring system from a fluorinated phenylacetic acid precursor. acs.orgconsensus.app This approach has been successfully used to synthesize several mono- and difluorinated 1-naphthalenecarboxylic acids. acs.orgconsensus.app
The general route entails the elaboration of a commercially available fluorinated phenylacetic acid to a 2-(fluoroaryl)glutaric acid derivative with differential ester groups. acs.orgconsensus.app Selective hydrolysis of one ester group provides a mono-acid, which then undergoes an intramolecular Friedel−Crafts cyclization. acs.orgconsensus.appnih.gov This cyclization, typically promoted by a strong acid like polyphosphoric acid, forms the second ring of the naphthalene skeleton. rsc.org The final step is an aromatization reaction to yield the target fluorinated naphthalene carboxylic acid. acs.orgconsensus.app
The Friedel-Crafts reaction, a fundamental C-C bond-forming process, is pivotal in this sequence. nih.gov Intramolecular versions of this reaction are particularly powerful for constructing cyclic systems. researcher.lifenih.gov
Utilization of Halogenated Naphthalenes as Starting Materials
Halogenated naphthalenes, such as bromo- or iodo-naphthalenes, serve as versatile starting materials for the synthesis of 2-fluoronaphthalene-1-carboxylic acid and its isomers. The existing halogen atom can be either replaced by fluorine or used as a handle to introduce the carboxylic acid group.
One common strategy is a halogen exchange reaction, where a bromo or iodo substituent is replaced by a fluorine atom. This can be achieved through various methods, including nucleophilic aromatic substitution if the ring is sufficiently activated. A patent describes the preparation of 2-fluoronaphthalene (B33398) from 2-naphthol (B1666908) by first converting it to a tosylate ester, followed by reaction with an inorganic fluoride in the presence of copper. google.com
Alternatively, the halogen atom can be converted into a carboxylic acid group. This is often accomplished via the formation of a Grignard reagent or an organolithium species, followed by carboxylation with carbon dioxide. wikipedia.orgsemanticscholar.org For instance, 1-bromonaphthalene (B1665260) can be converted to 1-lithionaphthalene, which can then be carboxylated. wikipedia.org If the starting material already contains a fluorine atom, this method directly leads to the desired fluoronaphthalene carboxylic acid.
Palladium-Mediated Carbonylation of Halogen-Substituted Naphthalenes
Palladium-catalyzed carbonylation represents a powerful tool for the introduction of a carboxylic acid group onto an aromatic ring. This method typically involves the reaction of a halogen-substituted naphthalene with carbon monoxide in the presence of a palladium catalyst. For the synthesis of this compound, a suitable precursor would be a di-halogenated naphthalene, such as 1-bromo-2-fluoronaphthalene (B41077).
The reaction proceeds via a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent nucleophilic attack, often by water or an alcohol, followed by reductive elimination, releases the carboxylic acid (or ester) and regenerates the Pd(0) catalyst. Research has demonstrated the successful carbonylation of bromonaphthalenes to their corresponding carboxylic acids in high yields. google.com
Table 1: Key Parameters for Palladium-Mediated Carbonylation
| Parameter | Description | Typical Conditions |
|---|---|---|
| Substrate | 1-Bromo-2-fluoronaphthalene | --- |
| Catalyst | Palladium complex, e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂ | 0.1-5 mol% |
| Ligand | Phosphine ligands, e.g., Triphenylphosphine (PPh₃) | 1-10 mol% |
| CO Source | Carbon monoxide gas | 1-50 atm |
| Solvent | Aprotic polar solvents, e.g., DMF, DMSO, Acetonitrile | --- |
| Base | Tertiary amines, e.g., Triethylamine, DIPEA | 1-3 equivalents |
| Temperature | 80-150 °C | --- |
This methodology offers a direct route to the carboxylic acid functionality with high regioselectivity, dictated by the position of the halogen atom.
Nickel-Catalyzed C-F Bond Functionalization Approaches
The functionalization of carbon-fluorine (C-F) bonds, which are the strongest single bonds in organic chemistry, presents a significant challenge. However, recent advances have demonstrated the utility of nickel catalysts in activating and functionalizing these inert bonds. dntb.gov.ua Nickel-catalyzed carboxylation of aryl C-F bonds using carbon dioxide (CO₂) as a renewable C1 source is an emerging and attractive strategy. researchgate.net
This approach could potentially synthesize this compound directly from 2-fluoronaphthalene. The reaction typically requires a low-valent nickel catalyst, a suitable ligand, and a reducing agent. The mechanism is thought to involve the oxidative addition of the C-F bond to a Ni(0) complex, followed by the insertion of CO₂ and subsequent reductive elimination. A key challenge in this approach is achieving high regioselectivity, as C-H activation at other positions on the naphthalene ring can compete with C-F activation. researchgate.net Amide-directing groups have been shown to control the regioselectivity of nickel-catalyzed carboxylation of C-F bonds. researchgate.net
Table 2: Conditions for Nickel-Catalyzed Carboxylation of Aryl Fluorides
| Component | Example | Purpose |
|---|---|---|
| Nickel Catalyst | NiI₂, Ni(COD)₂ | Active catalytic species |
| Ligand | N-Heterocyclic Carbenes (NHCs), Phosphines | Stabilize catalyst, modulate reactivity |
| Reductant | Mn, Zn | Generate the active Ni(0) species |
| CO₂ Source | Carbon dioxide gas | Carboxylating agent |
| Additive | LiCl, LiOtBu | Can promote catalyst turnover and selectivity researchgate.net |
While promising, the application of this method to the specific synthesis of this compound requires further development to overcome selectivity challenges.
Grignard Reagent-Based Syntheses of Fluoro-Naphthalene Carboxylic Acids
The carboxylation of Grignard reagents is a classic and reliable method for the synthesis of carboxylic acids. libretexts.orgmasterorganicchemistry.com This multi-step process involves the initial formation of an organomagnesium halide (Grignard reagent) from an organohalide, followed by its reaction with carbon dioxide (typically as solid dry ice) and subsequent acidic workup. libretexts.org
For the synthesis of this compound, the process would start with 1-bromo-2-fluoronaphthalene. The greater reactivity of the C-Br bond compared to the C-F bond allows for the selective formation of the Grignard reagent at the C1 position.
Synthetic Scheme:
Grignard Formation: 1-bromo-2-fluoronaphthalene reacts with magnesium turnings in an ether solvent (e.g., diethyl ether, THF) to form 2-fluoro-1-naphthylmagnesium bromide.
Carboxylation: The Grignard reagent is then added to an excess of crushed dry ice. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂.
Acidification: The resulting magnesium carboxylate salt is hydrolyzed with a strong aqueous acid (e.g., HCl, H₂SO₄) to yield the final product, this compound. masterorganicchemistry.com
While the formation of Grignard reagents from aryl fluorides is generally difficult due to the strength of the C-F bond, mechanochemical activation through ball milling has been shown to facilitate the formation of Grignard reagents from fluoronaphthalenes. nih.gov
Deoxygenated Fluorination of Naphthoic Acids
The term "deoxygenated fluorination of naphthoic acids" can be interpreted as the conversion of a hydroxy-naphthoic acid to a fluoro-naphthoic acid. A prominent method for achieving such a transformation on an aromatic ring is the Balz-Schiemann reaction. This reaction involves the conversion of an aromatic amine to a diazonium fluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride.
To apply this to the synthesis of this compound, one would start with 2-aminonaphthalene-1-carboxylic acid.
Reaction Sequence:
Diazotization: 2-aminonaphthalene-1-carboxylic acid is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBF₄ or HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Fluorination: If using HBF₄, the resulting diazonium tetrafluoroborate salt is isolated and then thermally decomposed (Sandmeyer-type reaction) to produce this compound, nitrogen gas, and boron trifluoride.
This method is particularly useful for introducing fluorine at specific positions on an aromatic ring, provided the corresponding amino-substituted precursor is available.
Chemo- and Regioselective Synthesis Challenges in Fluoronaphthalene-1-carboxylic Acid Production
The synthesis of polysubstituted naphthalenes, such as this compound, is fraught with challenges related to controlling the precise placement of functional groups. Naphthalene has multiple non-equivalent positions, and the directing effects of substituents must be carefully considered to avoid the formation of undesired isomers.
Control of Fluorine and Carboxylic Acid Group Placement
The primary challenge in synthesizing this compound is to introduce the fluorine atom at the C2 position and the carboxylic acid group at the C1 position, to the exclusion of other isomers. The order of introduction of these two groups is critical.
Introducing Fluorine First: If one starts with 2-fluoronaphthalene and attempts to introduce a carboxyl group, electrophilic substitution reactions (like Friedel-Crafts acylation followed by oxidation) would likely be directed to other positions (e.g., C6 or C7) due to the electronic effects of the fluorine atom and the naphthalene ring system. Direct carboxylation via C-H activation would also face significant regioselectivity issues.
Introducing the Carboxyl Precursor First: A more controlled approach is to start with a naphthalene ring that is already functionalized at the desired positions. For example, using 1-bromo-2-fluoronaphthalene as a starting material provides excellent regiochemical control. The bromine at the C1 position serves as a handle for introducing the carboxylic acid group via palladium-catalyzed carbonylation or a Grignard reaction, without affecting the fluorine at the C2 position.
The synthesis of specific isomers of fluoronaphthoic acids often requires multi-step sequences starting from precursors where the substitution pattern is already established, thereby circumventing the challenges of direct, selective functionalization of the fluoronaphthalene core.
Reactivity and Mechanistic Investigations of 2 Fluoronaphthalene 1 Carboxylic Acid
C-F Bond Activation and Functionalization
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation presents a significant challenge for synthetic chemists. nih.gov However, the strategic cleavage and functionalization of C-F bonds in fluoroaromatics offer a powerful tool for the synthesis of complex molecules. mdpi.com
Transition Metal-Catalyzed Activation of Aromatic C-F Bonds
Transition metal catalysts have emerged as a primary tool for the activation of inert C-F bonds. nih.gov These reactions typically proceed through an oxidative addition of the C-F bond to a low-valent metal center, forming a metal-aryl-fluoride intermediate. Subsequent transformations of this intermediate allow for the introduction of new functional groups.
While specific studies on the transition metal-catalyzed C-F bond activation of 2-Fluoronaphthalene-1-carboxylic acid are not extensively documented, the reactivity of fluoronaphthalenes provides valuable insights. Palladium and nickel complexes are commonly employed for such transformations. mdpi.com For instance, palladium-catalyzed cross-coupling reactions of fluoronaphthalenes with various nucleophiles have been reported. The catalytic cycle generally involves the oxidative addition of the C-F bond to a Pd(0) species, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to furnish the desired product and regenerate the active catalyst.
The presence of the carboxylic acid group at the 1-position of 2-fluoronaphthalene (B33398) can influence the reactivity of the C-F bond. The electron-withdrawing nature of the carboxylic acid can potentially facilitate the oxidative addition step by lowering the electron density of the aromatic ring. Conversely, the carboxylate group could also act as a coordinating ligand to the metal center, potentially influencing the regioselectivity and efficiency of the C-F bond activation.
Table 1: Examples of Transition Metal-Catalyzed C-F Bond Functionalization of Fluoroaromatics
| Catalyst System | Fluoroaromatic Substrate | Coupling Partner | Product | Reference |
| Pd(dba)₂ / P(t-Bu)₃ | 1-Fluoronaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | [General literature] |
| Ni(COD)₂ / PCy₃ | 2-Fluoronaphthalene | Methylmagnesium bromide | 2-Methylnaphthalene | [General literature] |
Note: This table provides generalized examples of reactions that could be analogous to the functionalization of this compound.
Mechanochemical Activation of C-F Bonds in Fluoronaphthalenes
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-based methods. Ball milling is a common technique used to apply mechanical energy to solid reactants.
Research has demonstrated the feasibility of activating the robust C-F bond in fluoronaphthalenes through mechanochemical means. mdpi.comresearchgate.netnih.gov For example, milling 1- and 2-fluoronaphthalene with magnesium metal has been shown to induce C-F bond activation, leading to the formation of Grignard-type reagents. mdpi.comresearchgate.netnih.gov Subsequent reaction with an electrophile, such as FeCl₃, results in the formation of binaphthalenes, albeit in modest yields. mdpi.comresearchgate.netnih.gov
This mechanochemical approach could potentially be applied to this compound. The solid-state nature of the reaction might circumvent solubility issues and could offer a different reactivity profile compared to solution-phase reactions. The presence of the carboxylic acid group might necessitate careful selection of the milling conditions and reagents to avoid undesired side reactions.
Table 2: Mechanochemical C-F Bond Activation of Fluoronaphthalenes
| Reactants | Milling Conditions | Product | Yield | Reference |
| 2-Fluoronaphthalene, Mg, FeCl₃ | Ball milling | 2,2'-Binaphthalene | ~20% | mdpi.comresearchgate.netnih.gov |
| 1-Fluoronaphthalene, Mg, FeCl₃ | Ball milling | 1,1'-Binaphthalene | ~20% | mdpi.comresearchgate.netnih.gov |
Aryl-F Reductive Elimination in Catalytic Cycles
The reductive elimination of an aryl-fluoride (Ar-F) bond from a metal center is a crucial step in many catalytic cycles involving C-F bond formation. However, this step is often thermodynamically and kinetically challenging. mit.edu20.210.105 The high bond strength of the metal-fluorine bond can make the reductive elimination process difficult.
In the context of palladium catalysis, the reductive elimination of Ar-F from a Pd(II) intermediate is a key step in the fluorination of aryl halides or triflates. mit.edu20.210.105 Significant research has focused on the development of specialized ligands that can promote this challenging transformation. The nature of the aryl group also plays a critical role, with electron-rich aryl groups generally undergoing reductive elimination less readily.
For a catalytic cycle involving the functionalization of the C-F bond in this compound, the reverse of Ar-F reductive elimination, oxidative addition, is the initial step. However, understanding the factors that govern Ar-F reductive elimination is crucial for designing efficient catalytic systems. In a hypothetical catalytic cycle where a new bond is formed at the 2-position of the naphthalene (B1677914) ring, the final step would be the reductive elimination of the product from the metal center. The electronic properties of the naphthalene ring system, influenced by the fluorine and carboxylic acid substituents, would impact the facility of this step. Studies on the C-H arylation of naphthalene have suggested that reductive elimination can be a rate-limiting step. semanticscholar.orgrsc.org
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional handle that can undergo a wide range of transformations, providing access to a variety of other functional groups and molecular architectures.
Esterification and Amidation Reactions of Naphthalene Carboxylic Acids
The conversion of carboxylic acids to esters and amides are fundamental transformations in organic synthesis. These reactions are typically straightforward for naphthalene carboxylic acids.
Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing esters. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically performed using an excess of the alcohol to drive the reaction to completion. For this compound, this would involve heating with an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid.
Amidation: The direct conversion of carboxylic acids to amides by reaction with amines is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.netsci-hub.se Therefore, the carboxylic acid is usually activated first. Common methods include conversion to the corresponding acid chloride, followed by reaction with an amine. Alternatively, a variety of coupling reagents can be used to facilitate the direct amidation. A patent describes the amidation of naphthalenecarboxylic acid halides with ammonium acetate (B1210297) in a solvent with an ether linkage to produce naphthalene carboxylic acid amides. google.com Titanium tetrafluoride has also been shown to catalyze the direct amidation of carboxylic acids. researchgate.net
Table 3: General Conditions for Esterification and Amidation of Carboxylic Acids
| Transformation | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Methanol), Catalytic H₂SO₄, Heat | Methyl 2-fluoronaphthalene-1-carboxylate |
| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂2. Amine (e.g., Ammonia) | 2-Fluoronaphthalene-1-carboxamide |
| Direct Amidation | Amine, Coupling agent (e.g., DCC, EDC), or Catalyst (e.g., TiF₄) | 2-Fluoronaphthalene-1-carboxamide |
Decarboxylative Reactions Involving Fluoronaphthalene Carboxylic Acids
Decarboxylative reactions, where the carboxylic acid group is removed and replaced with another functional group, have emerged as powerful methods for C-C and C-heteroatom bond formation. wikipedia.orgnih.gov These reactions often proceed via radical or organometallic intermediates.
While specific examples of decarboxylative reactions of this compound are not prevalent in the literature, the principles of decarboxylative cross-coupling and decarboxylative fluorination can be applied.
Decarboxylative Cross-Coupling: In a hypothetical decarboxylative cross-coupling reaction, this compound could be coupled with an aryl halide in the presence of a transition metal catalyst, such as palladium or copper. wikipedia.org This would result in the formation of a 2-fluoro-1-arylnaphthalene, with the carboxylic acid group being replaced by an aryl group.
Decarboxylative Fluorination: Decarboxylative fluorination is a process where a carboxylic acid is converted to an alkyl or aryl fluoride (B91410). researchgate.netnih.gov While this transformation is more commonly applied to aliphatic carboxylic acids, its application to aromatic systems is an area of active research. Applying this to this compound would conceptually lead to the formation of 1,2-difluoronaphthalene, although this would be a challenging transformation. Photoredox catalysis is a modern approach for such decarboxylative functionalizations. nih.govnih.gov
The feasibility of these decarboxylative reactions would depend on the stability of the naphthalene-based radical or organometallic intermediate formed upon decarboxylation, and the compatibility of the reaction conditions with the fluorine substituent.
Table 4: Potential Decarboxylative Reactions of this compound
| Reaction Type | Hypothetical Coupling Partner | Potential Product |
| Decarboxylative Arylation | Iodobenzene | 2-Fluoro-1-phenylnaphthalene |
| Decarboxylative Alkenylation | Styrene | 2-Fluoro-1-styrylnaphthalene |
| Decarboxylative Fluorination | N/A (Fluorinating agent) | 1,2-Difluoronaphthalene |
Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring
Influence of Fluorine and Carboxylic Acid on Reaction Pathways
The reactivity of the naphthalene ring in this compound towards electrophilic and nucleophilic substitution is governed by the electronic properties of the fluorine and carboxylic acid substituents. Both groups are electron-withdrawing, which deactivates the ring system towards electrophilic aromatic substitution compared to unsubstituted naphthalene. vpscience.orgcutm.ac.in
In electrophilic substitution reactions, the position of attack is directed by these substituents. For a monosubstituted naphthalene with a deactivating group at the α-position (position 1), the incoming electrophile will preferentially attack the other ring at the 5- or 8-position. vpscience.org In the case of this compound, both the 1-carboxylic acid and the 2-fluoro substituents are deactivating. The carboxylic acid group at position 1 will direct incoming electrophiles to the 5 and 8 positions of the other ring. The fluorine atom at position 2, also an electron-withdrawing group, will similarly direct electrophiles to the other ring. Therefore, electrophilic attack is expected to occur on the unsubstituted ring.
Conversely, the electron-withdrawing nature of the fluorine and carboxylic acid groups makes the naphthalene ring more susceptible to nucleophilic aromatic substitution (SNAr). core.ac.uk These groups can stabilize the negatively charged intermediate, the Meisenheimer complex, which is formed during the reaction. core.ac.ukmasterorganicchemistry.com The fluorine atom itself can act as a leaving group in SNAr reactions, particularly when activated by the electron-withdrawing carboxylic acid group. The rate of nucleophilic aromatic substitution often follows the order F > Cl > Br > I, as the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
The electronic effects of the fluorine substituent are twofold: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. smolecule.comlibretexts.org The inductive effect deactivates the entire aromatic system, while the resonance effect can direct incoming electrophiles to the ortho and para positions. However, in the case of halogens, the inductive effect generally outweighs the resonance effect. libretexts.org The carboxylic acid group is also a deactivating group through both inductive and resonance effects. The interplay of these effects determines the ultimate regioselectivity of substitution reactions.
Mechanistic Studies of Aromatic Nucleophilic Substitution for Aromatic Carboxylic Acid Derivatives
The mechanism of aromatic nucleophilic substitution (SNAr) is a well-established pathway for the substitution of leaving groups on electron-deficient aromatic rings. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism. core.ac.uk In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.ukmasterorganicchemistry.com The presence of electron-withdrawing groups, such as the carboxylic acid and fluorine in this compound, is crucial for stabilizing this intermediate and facilitating the reaction. core.ac.uk
The general mechanism is as follows:
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile adds to the aromatic ring at the carbon atom attached to the leaving group. This step is typically the rate-determining step.
Departure of the Leaving Group: The leaving group is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored.
Recent studies have explored SNAr reactions on unactivated fluoroarenes, which are relevant to the 2-fluoronaphthalene system. Organic photoredox catalysis can enable the nucleophilic defluorination of such compounds under mild conditions. nih.gov This method has been shown to be applicable to a variety of nucleophiles, including intramolecular reactions with carboxylic acids to form lactones. nih.gov
DFT calculations have been used to investigate the mechanism of SNAr reactions on fluoronaphthalene derivatives. These studies can help to determine whether the reaction proceeds through a stepwise or concerted mechanism and can elucidate the structures of transition states and intermediates. researchgate.netresearchgate.net For carboxylic acid derivatives, the nucleophilic substitution can occur at the aromatic ring or at the carbonyl carbon of the carboxylic acid itself. acs.orglibretexts.orglibretexts.orgacs.org The specific reaction pathway will depend on the nature of the nucleophile and the reaction conditions.
Radical Reactions Involving this compound
Generation and Reactivity of Acyl Radicals from Carboxylic Acids
Carboxylic acids, including this compound, can serve as precursors for the generation of acyl radicals under mild conditions, most notably through visible-light photoredox catalysis. nih.govnih.govsemanticscholar.org This modern approach avoids the harsh conditions traditionally required for acyl radical generation, such as the use of tin reagents or high temperatures. nih.govsemanticscholar.org
The general strategy involves the in-situ activation of the carboxylic acid to form a more redox-active intermediate. beilstein-journals.org This can be achieved through the formation of a mixed anhydride (B1165640), for example, by reacting the carboxylic acid with dimethyl dicarbonate (B1257347) (DMDC). nih.govsemanticscholar.org This transient anhydride can then be reduced by a photocatalyst in its excited state via a single-electron transfer (SET) process. The resulting radical anion fragments, releasing carbon dioxide and a methoxide (B1231860) anion, to generate the desired acyl radical. nih.gov
A plausible mechanism for the generation of an acyl radical from a carboxylic acid is as follows:
Activation of the Carboxylic Acid: The carboxylic acid reacts with an activating agent (e.g., DMDC) to form a mixed anhydride. nih.gov
Photoexcitation of the Catalyst: A photocatalyst (e.g., an iridium complex) absorbs visible light and is promoted to an excited state. nih.gov
Single-Electron Transfer (SET): The excited photocatalyst reduces the mixed anhydride in a single-electron transfer event, forming a radical anion. nih.gov
Fragmentation: The radical anion undergoes fragmentation to produce the acyl radical, carbon dioxide, and a methoxide anion. nih.gov
Alternatively, carboxylic acids can be converted to their corresponding acyl chlorides in situ, which can then be activated to form acyl radicals. nih.gov Other methods involve the use of a co-catalytic system with a boronic acid and an iridium photocatalyst, allowing for the direct use of carboxylic acids as acyl radical precursors without the need for activating reagents. chemistryviews.org
Once generated, these acyl radicals are versatile intermediates that can participate in a variety of carbon-carbon bond-forming reactions, such as Giese-type additions to electron-deficient alkenes and acylarylation of olefins. nih.govnih.govlongdom.org The reactivity of the acyl radical is influenced by the substituents on the aromatic ring. A range of aromatic carboxylic acids bearing both electron-donating and electron-withdrawing groups have been shown to be effective precursors for acyl radicals. nih.govsemanticscholar.org
Advanced Spectroscopic Characterization of 2 Fluoronaphthalene 1 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules and for probing the electronic environment of specific nuclei. For 2-Fluoronaphthalene-1-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, offers a comprehensive structural picture.
¹H NMR Chemical Shifts and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm, corresponding to the six protons on the naphthalene (B1677914) ring. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to deshielding and hydrogen bonding effects.
The precise chemical shifts of the aromatic protons are influenced by the electronic effects of both the fluorine and carboxylic acid groups. The fluorine atom, being highly electronegative, will exert a deshielding effect on nearby protons, particularly the proton at the C3 position. The carboxylic acid group will also deshield adjacent protons. The coupling constants (J-values) between adjacent protons (³JHH) are typically in the range of 7-9 Hz for ortho coupling, while smaller values are expected for meta (⁴JHH, 1-3 Hz) and para (⁵JHH, <1 Hz) couplings. Furthermore, coupling between the fluorine nucleus and nearby protons (¹⁹F-¹H coupling) will lead to additional splitting of the proton signals. For instance, the proton at C3 would be expected to show a doublet of doublets due to coupling with the fluorine at C2 and the proton at C4.
A hypothetical data table for the ¹H NMR spectrum is presented below, based on established principles and data from similar compounds.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | >10.0 | br s | - |
| H-3 | 7.2 - 7.4 | d | ³JH3-H4, ⁴JH3-F2 |
| H-4 | 7.9 - 8.1 | d | ³JH4-H3 |
| H-5 | 7.5 - 7.7 | m | |
| H-6 | 7.5 - 7.7 | m | |
| H-7 | 7.5 - 7.7 | m | |
| H-8 | 8.1 - 8.3 | d | ³JH8-H7 |
¹³C NMR Chemical Shifts and Coupling Constant Analysis
The ¹³C NMR spectrum of this compound will display eleven distinct signals corresponding to the ten carbon atoms of the naphthalene ring and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate in the downfield region, typically between 165-185 ppm. oregonstate.edu The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, and its chemical shift will be significantly influenced by the high electronegativity of fluorine.
The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, and ⁴JCF), which provides valuable information for signal assignment. The quaternary carbons (C-1, C-2, C-4a, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
A predicted data table for the ¹³C NMR spectrum is provided below.
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C=O | 165 - 175 | |
| C-1 | 120 - 125 | ²JC1-F2 |
| C-2 | 155 - 165 | ¹JC2-F2 ≈ 250 |
| C-3 | 115 - 120 | ²JC3-F2 |
| C-4 | 130 - 135 | ³JC4-F2 |
| C-4a | 130 - 135 | |
| C-5 | 125 - 130 | |
| C-6 | 125 - 130 | |
| C-7 | 125 - 130 | |
| C-8 | 125 - 130 | |
| C-8a | 130 - 135 |
¹⁹F NMR Chemical Shifts and Spin-Spin Coupling Constant Analysis
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. huji.ac.il The spectrum of this compound is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aromatic fluorides, the chemical shifts typically appear in a range of -100 to -140 ppm relative to a standard like CFCl₃. ucsb.edu
The signal will be split into a multiplet due to coupling with neighboring protons, primarily the proton at C3 (³JFH) and potentially a smaller four-bond coupling to the proton at H4 (⁴JFH). This spin-spin coupling information is crucial for confirming the position of the fluorine substituent on the naphthalene ring.
A hypothetical data table for the ¹⁹F NMR spectrum is as follows:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-2 | -110 to -130 | m | ³JF2-H3, ⁴JF2-H1, etc. |
Multi-dimensional NMR Techniques for Structural Elucidation
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is instrumental in tracing the connectivity of the protons around the naphthalene ring, for example, confirming the adjacency of H-3 and H-4, and the sequence of protons on the unsubstituted ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the ¹³C signals for all protonated carbons by correlating them to their attached, and often already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons and for confirming the connectivity across the entire molecule. For instance, correlations from the protons on the naphthalene ring to the carbonyl carbon would confirm the position of the carboxylic acid group.
Together, these multi-dimensional NMR experiments provide a robust and detailed map of the molecular structure of this compound, leaving no ambiguity in the assignment of its complex NMR spectra.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent feature will be the absorptions associated with the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state or in concentrated solutions. oregonstate.edu The carbonyl (C=O) stretching vibration will appear as a strong, sharp band, typically in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. nih.gov The conjugation of the carbonyl group with the naphthalene ring lowers its stretching frequency compared to non-conjugated carboxylic acids.
The spectrum will also feature absorptions characteristic of the fluorinated naphthalene ring. The C-F stretching vibration typically appears as a strong band in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the naphthalene ring.
A summary of the expected characteristic IR absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
| Fluoroaromatic | C-F stretch | 1000 - 1250 | Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
| Carboxylic Acid | O-H bend | 920 - 950 | Broad, Medium |
Raman Spectroscopy Applications
The Raman spectrum of this compound is expected to be rich with distinct peaks corresponding to specific molecular vibrations. The aromatic naphthalene core gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the high-wavenumber region, around 3000–3100 cm⁻¹. nih.gov The stretching vibrations of the carbon-carbon bonds within the fused rings are expected in the 1300–1700 cm⁻¹ region. mdpi.comresearchgate.net These bands are often intense and can provide information about the substitution pattern of the ring.
The carboxylic acid functional group also has distinct Raman signatures. The most prominent is the C=O stretching vibration, which is expected to produce a strong peak in the range of 1610–1740 cm⁻¹. sapub.org The precise position of this peak can be influenced by intermolecular hydrogen bonding. The O-H stretching of the carboxylic acid dimer is often broad and may be difficult to observe in Raman spectra, but in-plane bending and out-of-plane bending modes can be identified.
The carbon-fluorine (C-F) bond introduces another characteristic vibration. The C-F stretching mode is typically found in the 1000–1300 cm⁻¹ region. Its exact position and intensity can provide valuable structural information.
Table 1: Predicted Characteristic Raman Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic Ring | 3000 - 3100 |
| C=O Stretch | Carboxylic Acid | 1610 - 1740 |
| C=C Stretch | Aromatic Ring | 1300 - 1700 |
| C-F Stretch | Fluoro-substituent | 1000 - 1300 |
| C-H In-plane Bend | Aromatic Ring | 1000 - 1300 |
| O-H In-plane Bend | Carboxylic Acid | ~1400 |
Note: The exact wavenumbers are dependent on the molecular environment and physical state of the sample.
Applications of Raman spectroscopy for this compound include qualitative identification, structural verification, and studying intermolecular interactions, such as the hydrogen bonding dimerization common in carboxylic acids.
Electronic Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
The UV-Vis spectrum of this compound is dominated by the electronic transitions within the naphthalene chromophore. Naphthalene, as a polycyclic aromatic hydrocarbon, has a highly conjugated π-electron system that leads to strong absorption in the ultraviolet region. researchgate.net These absorptions are primarily due to π → π* transitions. uobabylon.edu.iqkeralapsc.gov.in
The spectrum is expected to show multiple absorption bands. Typically, naphthalene derivatives exhibit strong absorptions with distinct fine structure. researchgate.net The presence of substituents—the fluorine atom and the carboxylic acid group—will cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, are due to the electronic effects of the substituents on the π-system. As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths. libretexts.orgutoronto.ca
In addition to the strong π → π* transitions from the aromatic system, the carboxylic acid group introduces a carbonyl chromophore. This group can undergo a weaker n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. masterorganicchemistry.com This transition typically occurs at longer wavelengths than the main π → π* transitions and has a much lower intensity. masterorganicchemistry.com
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | Naphthalene Ring | 220 - 350 nm | High |
Naphthalene and many of its derivatives are known to be fluorescent, emitting light after being electronically excited. nih.gov The fluorescence properties, including the emission wavelength, quantum yield, and lifetime, are highly sensitive to the nature and position of substituents on the naphthalene ring. researchgate.net
Unsubstituted naphthalene has characteristic fluorescence emission in the UV region (around 322 nm). aatbio.com The introduction of a fluorine atom, as in 2-fluoronaphthalene (B33398), is known to influence the electronic structure and thus the fluorescence spectrum. aip.org Fluorine, being an electron-withdrawing group, can cause shifts in the emission maxima.
The carboxylic acid group can also significantly impact the fluorescence. It can alter the energy of the excited state and may provide pathways for non-radiative decay, potentially quenching the fluorescence or shifting its emission wavelength. The extent of this effect can be dependent on factors such as solvent polarity and pH. The properties of naphthalene-based fluorophores depend strongly on the number, type, and position of the substituent groups in the ring. researchgate.net
The study of the fluorescence of this compound can provide insights into its excited-state dynamics and its interactions with the local environment, making it a potentially useful molecular probe.
Rotational Spectroscopy for Gas-Phase Structure Determination
Rotational spectroscopy, typically conducted in the microwave region, is a high-resolution technique that provides exceptionally precise information about the geometry of molecules in the gas phase. ifpan.edu.pl By measuring the absorption of radiation corresponding to transitions between quantized rotational energy levels, one can determine the molecule's moments of inertia with very high accuracy.
For a molecule like this compound, the analysis of its rotational spectrum would yield three rotational constants (A, B, and C), which are inversely related to the principal moments of inertia. These constants are determined by the mass of the atoms and their precise arrangement in three-dimensional space.
Recent studies on related molecules, such as 1- and 2-fluoronaphthalene, have demonstrated the power of this technique. illinois.edu High-resolution rotational spectroscopy allows for the determination of a refined set of spectroscopic parameters, which can be used to model the molecule's structure with high precision. illinois.edu The analysis can distinguish between different conformational isomers if they exist and can provide accurate bond lengths and angles.
The determination of the rotational spectrum for this compound would involve:
Generating a gas-phase sample of the molecule, often using heating in a supersonic jet expansion to cool the molecules to very low rotational temperatures.
Measuring the frequencies of a large number of rotational transitions.
Fitting these frequencies to a quantum mechanical model to extract the principal rotational constants and centrifugal distortion constants.
From these constants, a detailed and unambiguous molecular structure can be derived, providing a benchmark for theoretical calculations and a fundamental understanding of the molecule's intrinsic properties, free from intermolecular interactions present in condensed phases.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naphthalene |
| 1-Fluoronaphthalene |
Theoretical and Computational Chemistry Studies of 2 Fluoronaphthalene 1 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-Fluoronaphthalene-1-carboxylic acid, these calculations can predict its geometry, electronic distribution, and orbital energies, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and total energy of molecules like this compound. The choice of functional is crucial for obtaining accurate results, especially for fluorinated compounds. For instance, the M06-2X functional has been shown to be more accurate in predicting C-F normal modes compared to more common functionals like B3LYP. uantwerpen.be
The geometry of the naphthalene (B1677914) core is planar, but the bond lengths are not all equal. In naphthalene, the C1-C2, C3-C4, C5-C6, and C7-C8 bonds are shorter (around 1.37 Å) than the other carbon-carbon bonds (around 1.42 Å). wikipedia.org The introduction of the fluorine atom and the carboxylic acid group on the naphthalene ring will induce slight changes in this geometry due to electronic and steric effects. The carboxylic acid group itself can participate in intermolecular hydrogen bonding, potentially forming dimers, which would significantly alter the geometry and vibrational spectra.
Table 1: Representative Calculated Geometric Parameters for a Naphthalene Derivative
| Parameter | Value |
| C1-C2 Bond Length (Å) | 1.372 |
| C2-C3 Bond Length (Å) | 1.421 |
| C-F Bond Length (Å) | 1.355 |
| C-C(OOH) Bond Length (Å) | 1.489 |
| C=O Bond Length (Å) | 1.215 |
| O-H Bond Length (Å) | 0.972 |
| C1-C2-C3 Bond Angle (°) | 120.5 |
| C1-C(OOH)-O Angle (°) | 122.3 |
Note: The data in this table is illustrative and based on general values for similar structures, not on specific calculations for this compound.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. elixirpublishers.com
For this compound, the naphthalene ring system will be the primary location of the HOMO, which is of a π nature. The electron-withdrawing fluorine atom and carboxylic acid group are expected to lower the energy of the HOMO and LUMO compared to unsubstituted naphthalene. The LUMO is likely to have significant contributions from the carboxylic acid group, particularly the C=O bond. elixirpublishers.com A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 5.10 |
Note: These energy values are hypothetical and serve to illustrate the concept.
The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution. libretexts.org Regions of negative potential (typically colored red) indicate an abundance of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In this compound, the electronegative fluorine and oxygen atoms will lead to a significant polarization of the molecule. The ESP map would be expected to show negative potential around the fluorine atom and the carbonyl oxygen of the carboxylic acid. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential, making it a likely site for hydrogen bonding. nih.gov This charge distribution plays a significant role in the molecule's solubility, crystal packing, and intermolecular interactions.
Computational Mechanistic Investigations of Reactions
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify transition states and intermediates, providing a deeper understanding of reaction pathways.
The elucidation of transition states is a key aspect of understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. For reactions involving this compound, such as the activation of the C-F bond, computational studies can model the transition state, revealing a concerted process where bond breaking and bond formation occur simultaneously. nih.gov For instance, a plausible transition state for a reaction at the C-F bond might involve a concerted oxidative addition. nih.gov
Similarly, reactions involving the carboxylic acid group, such as esterification, can be modeled to understand the stepwise mechanism, which often involves protonation, nucleophilic attack, and elimination steps. semanticscholar.org
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by using a polarizable continuum model (PCM). nih.gov The PCM approach models the solvent as a continuous medium with a specific dielectric constant.
For reactions of this compound that involve charged intermediates or transition states, polar solvents would be expected to lower the activation energy by stabilizing these species. mdpi.com For example, in a nucleophilic aromatic substitution reaction, a polar solvent would stabilize the negatively charged Meisenheimer-like intermediate, thus accelerating the reaction. Computational studies can quantify these solvent effects and help in the selection of an appropriate solvent to optimize a reaction.
Prediction of Spectroscopic Parameters
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, computational methods are employed to calculate nuclear magnetic resonance (NMR) parameters and vibrational frequencies. These predictions are crucial for understanding the molecule's electronic structure and dynamics. The primary method used for these calculations is Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of NMR chemical shifts and spin-spin coupling constants through computational means is a well-established method for structural elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. mdpi.com This method is typically used in conjunction with DFT.
For a molecule like this compound, calculations would typically be performed on a geometry that has been optimized at a suitable level of theory, such as B3LYP/6-311+G(2d,p). mdpi.com The selection of the functional and basis set is critical for accuracy. While B3LYP is widely used, other functionals such as the long-range corrected ωB97X-D or the specifically parameterized WP04 have shown excellent performance for predicting ¹H and ¹³C chemical shifts, respectively. mdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to simulate experimental conditions more accurately, as chemical shifts can be sensitive to the solvent environment. mdpi.com
The calculations would yield theoretical values for ¹H, ¹³C, and ¹⁹F chemical shifts. These predicted values are typically scaled or corrected via linear regression against experimental data from a set of known compounds to improve their accuracy and facilitate direct comparison with experimental spectra. mdpi.com Such studies allow for the unambiguous assignment of signals in the experimental NMR spectrum to specific nuclei within the molecule.
Below is an illustrative table demonstrating how predicted NMR chemical shifts for this compound would be presented. The values are representative of what a DFT/GIAO calculation might produce.
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This table is for illustrative purposes to show the typical output of computational chemistry and does not represent verified experimental or published theoretical data.
| Atom Position | Predicted ¹H Shift (ppm) | Atom Position | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H-3 | 7.5 - 7.7 | C-1 | 125 - 128 |
| H-4 | 8.0 - 8.2 | C-2 | 160 - 164 (d, ¹JCF) |
| H-5 | 7.9 - 8.1 | C-3 | 115 - 118 (d, ²JCF) |
| H-6 | 7.6 - 7.8 | C-4 | 130 - 133 |
| H-7 | 7.4 - 7.6 | C-4a | 132 - 135 |
| H-8 | 8.1 - 8.3 | C-5 | 128 - 131 |
| COOH | 11.0 - 13.0 | C-6 | 127 - 130 |
| C-7 | 129 - 132 | ||
| C-8 | 124 - 127 | ||
| C-8a | 135 - 138 | ||
| COOH | 168 - 172 |
(d = doublet, JCF = C-F coupling constant)
Vibrational Frequency Calculations
Computational methods are extensively used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, DFT calculations are employed to compute the harmonic vibrational frequencies and their corresponding intensities.
The process begins with the optimization of the molecule's geometry to find its lowest energy state. Following this, a frequency calculation is performed at the same level of theory, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. For molecules containing fluorine, functionals like M06-2X have been noted to sometimes provide more accurate predictions for C-F vibrational modes compared to the more common B3LYP.
The output of these calculations is a list of vibrational modes and their frequencies. However, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of approximate functionals. To account for this, the calculated frequencies are often uniformly scaled by an empirical factor (e.g., ~0.961 for B3LYP) to achieve better agreement with experimental data.
The analysis of these calculated modes allows for a detailed assignment of the experimental IR and Raman spectra. Key vibrational modes for this compound would include the O-H stretching of the carboxylic acid (typically a broad band), the C=O carbonyl stretching, C-O stretching, the C-F stretching vibration, and various C-H and C-C stretching and bending modes associated with the naphthalene ring.
An illustrative table of calculated vibrational frequencies and their assignments for this compound is provided below to demonstrate how such data is typically reported.
Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound This table is for illustrative purposes to show the typical output of computational chemistry and does not represent verified experimental or published theoretical data.
| Calculated Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3080 | Medium | Aromatic C-H Stretch |
| ~2950 | Broad, Strong | O-H Stretch (Carboxylic Acid Dimer) |
| ~1700 | Strong | C=O Stretch (Carboxylic Acid Dimer) |
| ~1620 | Medium | Aromatic C=C Stretch |
| ~1450 | Medium | Aromatic C=C Stretch |
| ~1300 | Strong | C-O Stretch / O-H Bend |
| ~1250 | Strong | C-F Stretch |
| ~1150 | Medium | In-plane C-H Bend |
| ~950 | Medium | Out-of-plane O-H Bend |
| ~820 | Strong | Out-of-plane C-H Bend |
These theoretical studies provide a fundamental understanding of the spectroscopic characteristics of this compound, serving as an indispensable tool for interpreting experimental results and exploring the molecule's physicochemical properties.
Applications of 2 Fluoronaphthalene 1 Carboxylic Acid As a Synthetic Intermediate
Precursor for Advanced Fluorinated Compounds
The presence of both a fluorine atom and a carboxylic acid group on the naphthalene (B1677914) scaffold of 2-Fluoronaphthalene-1-carboxylic acid provides two distinct points for chemical modification, enabling the synthesis of a wide array of advanced fluorinated compounds.
Synthesis of Fluorinated Naphthalene Derivatives with Diverse Functionalities
The carboxylic acid group of this compound serves as a versatile handle for the introduction of various functional groups. Standard transformations of carboxylic acids, such as conversion to esters, amides, acid chlorides, and alcohols, can be readily applied to this molecule. This allows for the synthesis of a diverse library of 2-fluoronaphthalene (B33398) derivatives. For instance, esterification can be used to introduce different alkyl or aryl groups, while amidation can lead to the formation of novel amide-containing fluoronaphthalene compounds. The resulting derivatives, possessing tailored electronic and steric properties due to the fluorine substituent, are valuable intermediates for further synthetic elaborations.
Building Block for Polycyclic Aromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science due to their unique electronic and photophysical properties. Aromatic carboxylic acids are known to be valuable building blocks for the construction of larger polycyclic systems. mdpi.com While specific examples detailing the use of this compound in the synthesis of complex PAHs are not extensively documented in publicly available literature, its structure suggests its potential as a precursor for such molecules. researchgate.netlibretexts.org The carboxylic acid functionality can be utilized in cyclization reactions, such as Friedel-Crafts acylation, to build additional fused aromatic rings onto the naphthalene core. The fluorine atom would remain as a key substituent on the final polycyclic structure, influencing its electronic properties and stability.
Role in the Synthesis of Specialty Chemicals
The unique properties imparted by the fluorine atom make this compound an attractive intermediate for the synthesis of specialty chemicals with enhanced performance characteristics.
Precursors for Dyes and Photomaterials
Enabling Fluorine-Containing Building Blocks for Materials Science
Fluorinated carboxylic acids are recognized as powerful building blocks in materials science. researchgate.netrsc.org The unique properties of fluorine, such as its high electronegativity and the ability to form strong C-F bonds, can be harnessed to create materials with enhanced thermal stability, chemical resistance, and specific electronic properties. This compound, with its rigid aromatic structure and fluorine substituent, is a prime candidate for incorporation into advanced materials. It can be used as a monomer in the synthesis of high-performance polymers, where the fluorine atom can enhance properties such as hydrophobicity and thermal stability. Furthermore, its ability to participate in the formation of self-assembled monolayers and coordination polymers opens up possibilities for the design of novel functional surfaces and metal-organic frameworks (MOFs). mdpi.com
Advanced Concepts and Emerging Research Directions
Supramolecular Chemistry and Self-Assembly Involving 2-Fluoronaphthalene-1-carboxylic Acid
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org Carboxylic acids are powerful building blocks in this field due to their ability to form robust hydrogen bonds. rsc.org The presence of the fluoronaphthalene group introduces additional interactions, such as π-stacking and C-H···F bonds, making this compound a promising candidate for designing complex molecular architectures. rsc.orgresearchgate.net
In the solid state, carboxylic acids typically form predictable hydrogen-bonding patterns, most commonly the cyclic R²₂(8) dimer motif. core.ac.ukmdpi.compreprints.org This involves two molecules associating through a pair of O-H···O hydrogen bonds. Beyond this fundamental interaction, the crystal engineering of fluorinated naphthalene (B1677914) carboxylic acids can be influenced by other weaker, yet structurally significant, interactions.
The fluorine atom can act as a hydrogen bond acceptor, leading to the formation of C-H···F interactions, which have been observed in the crystal structures of other highly fluorinated naphthalenes. rsc.org These interactions, in conjunction with the primary carboxylic acid dimers, can guide the assembly of molecules into more complex one-, two-, or three-dimensional networks. For instance, studies on analogous naphthalene tetracarboxylic acids have shown the formation of isostructural hydrogen-bonded organic frameworks (HOFs), where molecules are connected into sheets. osaka-u.ac.jp It is plausible that this compound could form layered structures where the naphthalene cores engage in π-π stacking interactions between the layers, a common feature in aromatic compounds. preprints.org
Furthermore, the interplay between strong O-H···O bonds and weaker C-H···O or C-H···F bonds can lead to the formation of various supramolecular synthons, which are reliable and recurring structural motifs. mdpi.com The self-assembly of carboxylic acid-functionalized naphthalene diimides, for example, is driven by the synergistic effects of hydrogen bonding and π-stacking, resulting in well-defined nanostructures. nih.govresearchgate.net
Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Formation of primary dimers or catemers (chains). core.ac.uknih.gov |
| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Carboxyl) | Inter-dimer or inter-chain linkage, layer formation. core.ac.uk |
| Weak Hydrogen Bond | C-H (Aromatic) | F (Fluoro) | Directional control of molecular packing, formation of 2D and 3D networks. rsc.org |
This table is based on established principles of supramolecular chemistry and observations from related compounds.
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, a process central to many biological and chemical functions. ijacskros.comresearchgate.net Synthetic receptors designed for molecular recognition often rely on a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects to achieve high affinity and selectivity. ijacskros.comresearchgate.net
This compound can function as a guest, where its carboxylate group can bind to receptors containing hydrogen bond donors. It can also be incorporated into larger host structures. The fluoronaphthalene unit provides a rigid and well-defined surface for π-stacking interactions with aromatic guests. The fluorine atom can modulate the electronic properties of the naphthalene ring system, potentially fine-tuning these interactions.
The design of synthetic receptors for dicarboxylic acids is a well-established area of research, demonstrating the effectiveness of hydrogen bonding motifs in selective binding. ijacskros.comrsc.org By analogy, the carboxylate of this compound could be targeted by receptors featuring complementary functionalities. On surfaces, dicarboxylic acid species have been shown to self-assemble into intricate two-dimensional networks, where the substrate plays a key role in mediating the intermolecular interactions. ruben-group.de This highlights the potential for this compound to be used in the bottom-up fabrication of functional nanostructures on surfaces.
Integration in Catalysis and Reaction Design
The structural and electronic features of this compound make it a candidate for applications in both metal-based and organic catalysis.
Carboxylates are versatile ligands in coordination chemistry and can bind to metal centers in various modes. nih.gov In the context of catalysis, naphthalene-based carboxylic acids have been used as ligands in a range of transformations. nih.gov The incorporation of a fluorine atom onto the naphthalene backbone of this compound can significantly influence the electronic properties of the resulting metal complex. The electron-withdrawing nature of fluorine would decrease the electron density on the naphthalene ring and, consequently, on the coordinating carboxylate group.
This electronic modulation could be beneficial in the design of ligands for specific catalytic reactions. For example, in metal-catalyzed cross-coupling reactions, the electronic properties of the ligand are crucial for tuning the reactivity of the metal center during key steps like oxidative addition and reductive elimination. princeton.edu While specific applications in fluorination reactions are not yet reported, ligands bearing fluorinated motifs are of general interest for creating more electron-deficient, and potentially more reactive or selective, catalytic systems.
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. nih.gov Chiral carboxylic acids, in particular, have emerged as effective Brønsted acid catalysts for a variety of asymmetric reactions. researchgate.net The catalytic activity is derived from the ability of the carboxyl group to activate substrates through hydrogen bonding or protonation.
The acidity of a carboxylic acid is a key determinant of its catalytic efficacy. The presence of the electron-withdrawing fluorine atom on the naphthalene ring is expected to increase the acidity of the carboxylic acid group in this compound compared to its non-fluorinated analog. This enhanced acidity could make it a more effective catalyst in reactions that benefit from stronger Brønsted acids. For instance, peptide catalysts incorporating a carboxylic acid group have been used to control stereoselectivity in Michael additions. doi.org The use of fluorinated carboxylic acids could provide an additional tool for tuning the activity and selectivity of such organocatalytic systems. nih.gov
Green Chemistry Approaches in the Synthesis and Application of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. firp-ula.org This philosophy can be applied to both the synthesis of this compound and its subsequent applications.
In terms of synthesis, green approaches would favor routes that maximize atom economy, use less hazardous reagents and solvents, and operate under milder, more energy-efficient conditions. For example, developing catalytic methods to introduce the fluorine and carboxyl groups onto the naphthalene core would be preferable to traditional stoichiometric reactions that often generate significant waste. Recent advances in green chemistry have provided novel, safer methods for synthesizing related compounds like sulfonyl fluorides, avoiding highly toxic reagents. eurekalert.org Similar principles could be applied to develop more sustainable synthetic routes to fluorinated aromatic carboxylic acids.
In its applications, using this compound as a catalyst, as discussed in section 7.2.2, aligns with green chemistry principles. firp-ula.org Catalytic processes are inherently more sustainable than stoichiometric ones as they reduce waste by using only small amounts of the catalyst, which can often be recycled and reused. Furthermore, if the compound is used in materials science for self-assembling systems, designing these systems to be recyclable or biodegradable would be a key consideration from a green chemistry perspective. The development of catalytic processes to upgrade waste-derived carboxylic acids into valuable fuels and chemicals showcases the potential for sustainable applications of this functional group. nrel.gov
Solvent-Free Mechanochemical Synthesis
Mechanochemistry represents a significant shift from traditional solution-based synthesis, offering a greener alternative by reducing or eliminating the need for solvents. researchgate.net This technique utilizes mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state. The absence of solvents not only curtails volatile organic compound (VOC) emissions but can also lead to different reaction pathways and product selectivities compared to conventional methods.
The synthesis of polyaromatic hydrocarbons and their derivatives, a class to which this compound belongs, is often challenged by the low solubility of reactants and products in environmentally friendly solvents. researchgate.net Mechanochemistry circumvents this issue, providing a powerful tool for the synthesis of such molecules. researchgate.net
A relevant example is the solvent-free mechanochemical synthesis of naphthalene-2,3-dicarboxylic acid diethyl ester from 1,2-phthalic dicarboxaldehyde. researchgate.net This transformation highlights the potential of mechanochemistry for constructing the naphthalene core. The reaction, conducted in a ball mill, demonstrates high efficiency and yield without the use of bulk solvents, thereby presenting a more sustainable pathway. researchgate.net
Table 1: Illustrative Mechanochemical Synthesis of a Naphthalene Derivative
| Parameter | Value |
| Reactants | 1,2-Phthalic dicarboxaldehyde, Wittig reagent |
| Method | Ball Milling |
| Solvent | None (Solvent-Free) |
| Key Advantage | Overcomes low solubility of polyaromatic compounds |
| Yield | Reported as high |
| Environmental Impact | Reduced VOC emissions, less waste |
This table is based on the principles of mechanochemical synthesis of related naphthalene compounds and illustrates a potential application for similar structures.
The application of this methodology to the synthesis of this compound could involve the mechanochemical transformation of a suitably substituted precursor. The high-energy environment within the ball mill could facilitate bond formation and functional group transformations that are typically conducted in high-boiling and often hazardous solvents.
Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic pathways for complex molecules. For this compound, sustainable routes would aim to improve atom economy, utilize less hazardous reagents, and employ renewable feedstocks where possible.
One area of active research is the use of water as a reaction medium. The hydrothermal condensation of naphthalene bisanhydrides with monoamines to produce high-purity naphthalene bisimides demonstrates the potential of water-based synthesis for naphthalene derivatives. rsc.org This approach avoids the use of organic solvents and can proceed quantitatively without the need for catalysts or an excess of reagents. rsc.org
Another avenue for sustainable synthesis involves the use of enzymatic or bio-catalytic methods. While the direct enzymatic synthesis of this compound is not yet reported, the enzymatic synthesis of other fluorinated aromatic compounds is an area of growing interest. nih.gov Biocatalysis can offer high selectivity under mild reaction conditions, reducing the energy consumption and by-product formation associated with traditional chemical processes. nih.gov
Furthermore, the development of novel catalytic systems that enable more efficient and selective reactions is a cornerstone of sustainable chemistry. For instance, new routes for the synthesis of renewable alkylated naphthalenes using platform compounds derived from lignocellulose are being explored. rsc.org This points towards a future where the carbon skeleton of molecules like this compound could be sourced from renewable biomass rather than petrochemical feedstocks.
The design of synthetic routes that are inherently safer and more efficient is also a key aspect of sustainability. This can involve the development of one-pot reactions that minimize intermediate isolation steps, thereby reducing waste and resource consumption. The synthesis of substituted naphthalenes through methods that offer high regioselectivity, such as the transmutation of isoquinolines, provides a modern alternative to traditional electrophilic aromatic substitution, which can often lead to isomeric mixtures. nih.gov
Conclusion and Future Perspectives
Summary of Current Research Advancements
2-Fluoronaphthalene-1-carboxylic acid is an aromatic carboxylic acid distinguished by a naphthalene (B1677914) core substituted with a fluorine atom at the 2-position and a carboxylic acid group at the 1-position. Research on this specific isomer is not as extensive as on other fluorinated naphthalene derivatives. However, advancements in the broader field of fluorinated organic compounds and naphthalene chemistry provide a solid foundation for understanding its potential.
Synthesis strategies for fluoronaphthalene carboxylic acids typically involve multi-step processes. A common approach for analogous compounds includes the diazotization of a corresponding aminonaphthalene, followed by a Schiemann reaction or other fluorination methods to introduce the fluorine atom. The carboxylic acid group can be introduced via carboxylation of an organometallic intermediate or oxidation of a suitable precursor. The development of more efficient and regioselective synthetic routes remains an active area of research.
While specific applications for this compound are not widely documented, its structural motifs are present in compounds of interest in medicinal chemistry and materials science. Fluorinated naphthalene derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The naphthalene scaffold is a key component in many approved drugs, and the introduction of fluorine can enhance their therapeutic profiles. In materials science, fluorinated aromatic compounds are utilized in the development of organic electronics, liquid crystals, and polymers with tailored properties.
Identification of Remaining Challenges and Knowledge Gaps
Despite the foundational knowledge from related compounds, significant challenges and knowledge gaps exist specifically for this compound. A primary challenge is the lack of readily available and scalable synthetic methods that are specific and high-yielding for this particular isomer. The regioselective synthesis of polysubstituted naphthalenes can be complex, often resulting in isomeric mixtures that are difficult to separate.
Furthermore, there is a scarcity of published experimental data on the physicochemical properties of this compound. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry), crystallographic data, and measurements of properties such as pKa, solubility, and lipophilicity are essential for its practical application and for validating theoretical predictions.
The biological activities and potential applications of this compound remain largely unexplored. While its structural similarity to other bioactive molecules is promising, comprehensive studies are needed to evaluate its efficacy and mechanism of action in various biological systems. Similarly, its potential in materials science is yet to be systematically investigated.
Future Research Avenues for this compound and its Analogues
The existing knowledge gaps highlight several promising avenues for future research on this compound and its analogues.
Synthetic Chemistry:
Development of novel, efficient, and regioselective synthetic routes to this compound. This could involve the exploration of new catalytic systems, fluorinating agents, and synthetic strategies that avoid harsh reaction conditions and improve atom economy.
Synthesis of a library of derivatives by modifying the carboxylic acid group (e.g., esters, amides) or introducing additional substituents on the naphthalene ring. This would allow for a systematic investigation of structure-activity relationships.
Medicinal Chemistry:
Screening of this compound and its derivatives for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The naphthalene scaffold is present in numerous FDA-approved drugs, suggesting the potential for discovering new therapeutic agents. nih.govekb.eg
Investigation of the compound's metabolic stability and pharmacokinetic profile. The presence of fluorine can block metabolic pathways, leading to improved drug efficacy. nih.gov
Use as a building block in the synthesis of more complex drug candidates, leveraging its unique electronic and steric properties.
Materials Science:
Exploration of this compound as a component in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atom can influence the energy levels and charge transport properties of these materials.
Investigation of its potential for creating liquid crystals with specific phase behaviors and electro-optical properties.
Incorporation into polymers to enhance their thermal stability, chemical resistance, and other physical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoronaphthalene-1-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via electrophilic fluorination of naphthalene derivatives using fluorinating agents like Selectfluor™ or via carboxylation of fluoronaphthalene intermediates. Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Post-synthesis purification via recrystallization or column chromatography is critical. Structural confirmation should employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize inhalation/contact risks. Store in airtight containers at 2–8°C, away from light and oxidizing agents. Emergency protocols for ingestion or inhalation include immediate rinsing with water and medical consultation .
Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodology : Combine NMR (¹H/¹³C) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation (e.g., NIST-standardized MS libraries ), and HPLC with UV detection for purity assessment (>98% threshold). Differential scanning calorimetry (DSC) can validate melting points .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?
- Methodology : Cross-validate data using orthogonal techniques (e.g., DSC for melting point vs. capillary methods) and compare with structurally analogous compounds (e.g., 2-naphthalenecarboxylic acid derivatives ). Document solvent systems and calibration standards to resolve solubility conflicts .
Q. What experimental strategies are recommended for studying the photostability and thermal decomposition pathways of this compound?
- Methodology : Conduct accelerated stability studies under UV/visible light and elevated temperatures. Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Fourier-transform infrared spectroscopy (FTIR) to identify breakdown products. Quantum mechanical calculations (e.g., DFT) can predict reactive sites .
Q. How can computational modeling (e.g., DFT calculations) be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Methodology : Use density functional theory (DFT) to model electron distribution and reactive intermediates. Validate predictions experimentally via kinetic studies (e.g., reaction rate measurements) and spectroscopic monitoring (e.g., in situ NMR). Compare results with structurally similar fluorinated aromatics .
Q. What in vitro models are appropriate for preliminary toxicological assessment, and how should conflicting cytotoxicity data be interpreted?
- Methodology : Use human hepatocyte (e.g., HepG2) or fibroblast cell lines for cytotoxicity assays (e.g., MTT or LDH release). Address data contradictions by standardizing exposure durations, solvent controls, and metabolic activation systems (e.g., S9 fractions). Cross-reference results with toxicokinetic profiles of naphthalene derivatives .
Notes
- Data Sources : Prioritize authoritative databases (e.g., NIST ) and peer-reviewed toxicological profiles .
- Safety Compliance : Adhere to protocols from safety data sheets (SDS) for fluorinated aromatics .
- Conflict Resolution : Address data variability through multi-method validation and collaborative reproducibility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
